

# Application Notes and Protocols for the Mass Spectrometric Identification of Bopindolol Metabolites

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Compound of Interest		
Compound Name:	Bopindolol	
Cat. No.:	B133282	Get Quote

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These application notes provide a comprehensive guide to the identification and quantification of **bopindolol** and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable to various UPLC-MS/MS systems.

### Introduction

**Bopindolol** is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension. It is a prodrug that is rapidly and extensively metabolized in the body to its active and inactive metabolites. The primary active metabolite is the hydrolyzed form of **bopindolol**, known as 18-502. Another significant metabolite is 20-785. Understanding the metabolic fate of **bopindolol** is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. Mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a sensitive and specific method for the identification and quantification of these metabolites in biological matrices.

### **Bopindolol Metabolism**

**Bopindolol** undergoes biotransformation primarily through hydrolysis and oxidation. The two major metabolites identified are:



- Metabolite 1 (18-502): 4-(3-t-butylamino-2-hydroxypropoxy)-2-methyl indole. This is the main active, hydrolyzed metabolite of bopindolol.[1][2]
- Metabolite 2 (20-785): 4-(3-t-butylaminopropoxy)-2-carboxyl indole.[1][2]

Due to the rapid conversion, often only the hydrolyzed metabolite (18-502) is detectable in plasma samples.[3]

## **Quantitative Data Summary**

The following table summarizes the key mass spectrometric parameters for the identification of **bopindolol** and its metabolites.

Compound	Chemical Formula	Exact Mass (m/z) [M+H]+	Precursor Ion (m/z)	Product lons (m/z)
Bopindolol	C23H28N2O3	381.2173	381.2	244.1, 172.1, 116.1
Metabolite 1 (18- 502)	C17H26N2O2	291.2067	291.2	235.1, 174.1, 116.1
Metabolite 2 (20-785)	C16H22N2O3	291.1703	291.2	247.1, 174.1, 130.1

Note: Product ions are predicted based on the fragmentation patterns of structurally similar compounds like pindolol and general principles of mass spectral fragmentation. Optimal product ions and collision energies should be determined empirically on the specific instrument used.

### **Experimental Protocols**

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis.

### **Biological Sample Preparation: Protein Precipitation**



This protocol is suitable for the extraction of **bopindolol** and its metabolites from plasma or serum.

#### Materials:

- Human plasma/serum samples
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., Pindolol-d5, 100 ng/mL in 50% ACN)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

#### Procedure:

- Pipette 100  $\mu$ L of plasma/serum into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard solution.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex briefly and inject into the UPLC-MS/MS system.



### **UPLC-MS/MS** Analysis

The following conditions are a starting point and should be optimized for the specific instrument and column used.

#### **UPLC Conditions:**

- Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm (or equivalent)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient:
  - o 0-0.5 min: 5% B
  - o 0.5-3.0 min: 5-95% B
  - o 3.0-3.5 min: 95% B
  - o 3.5-3.6 min: 95-5% B
  - o 3.6-5.0 min: 5% B

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C



• Desolvation Temperature: 400°C

• Desolvation Gas Flow: 800 L/hr

· Cone Gas Flow: 50 L/hr

Collision Gas: Argon

Acquisition Mode: Multiple Reaction Monitoring (MRM)

#### MRM Transitions (Example):

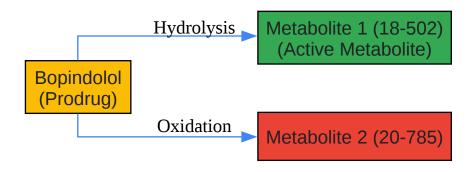
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Bopindolol	381.2	244.1	0.05	30	20
172.1	0.05	30	25		
Metabolite 1 (18-502)	291.2	235.1	0.05	35	22
174.1	0.05	35	28		
Metabolite 2 (20-785)	291.2	247.1	0.05	35	20
174.1	0.05	35	28		
Pindolol-d5 (IS)	254.2	116.1	0.05	30	25

Italicized product ions represent a secondary, confirmatory transition.

### **Visualizations**

The following diagrams illustrate the key processes involved in the analysis of **bopindolol** metabolites.

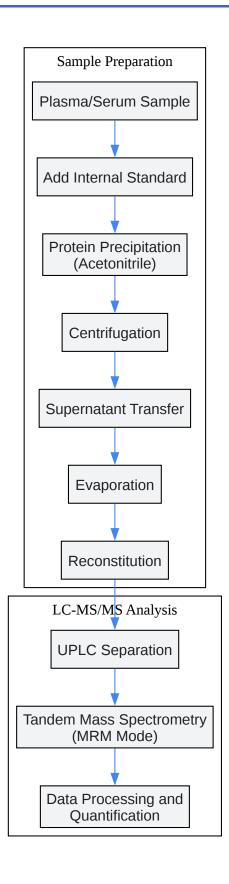




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**Bopindolol** Metabolic Pathway

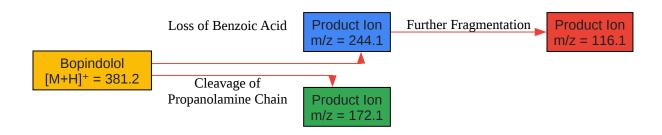




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### References

- 1. Identification of binding sites of bopindolol and its two metabolites with beta1-adrenoceptors by molecular modeling: comparison with beta2 adrenoceptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on relationships between chemical structure and beta-blocking potency of bopindolol and its two metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous bopindolol PubMed [pubmed.ncbi.nlm.nih.gov]
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